Convenient synthesis of thiolated 2,7-disubstituted tropones via double C–N bond cleavage of tropinone derivatives†

Organic & Biomolecular Chemistry Pub Date: 2023-11-15 DOI: 10.1039/D3OB01835K

Abstract

A range of 2,4-dialkylidenetropinone-derived quaternary ammonium salts smoothly reacted with thiols in the presence of tributylamine, delivering structurally diverse thiolated 2,7-disubstituted tropones in moderate to excellent yields with high site selectivity. The reaction employs readily available feedstocks and reagents, is free of transition metals, tolerates various functional groups, and can be easily scaled up.

Graphical abstract: Convenient synthesis of thiolated 2,7-disubstituted tropones via double C–N bond cleavage of tropinone derivatives
Convenient synthesis of thiolated 2,7-disubstituted tropones via double C–N bond cleavage of tropinone derivatives†
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